The Unfolding Story of a Cyclic Amino Acid: A Technical Guide to 1-Aminocyclohexanecarboxylic Acid
The Unfolding Story of a Cyclic Amino Acid: A Technical Guide to 1-Aminocyclohexanecarboxylic Acid
An In-depth Exploration of its Discovery, Synthesis, and Evolving Role in Neuroscience and Drug Development
Executive Summary
1-Aminocyclohexanecarboxylic acid, a non-proteinogenic cyclic α-amino acid, has carved a significant niche in the landscape of medicinal chemistry and neuropharmacology since its emergence in the mid-20th century. While no single individual is credited with its initial discovery, its synthesis marked an important step in the exploration of cycloaliphatic amino acids.[1] This guide provides a comprehensive technical overview of its history, from early synthetic routes like the Bucherer-Bergs reaction to its contemporary applications as a research tool and pharmaceutical building block. We delve into detailed experimental protocols for its synthesis, present its physicochemical and pharmacological data in a structured format, and visually map its interactions with key neurological targets, particularly the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile molecule.
Introduction: A Molecule of Structural Rigidity and Biological Potential
1-Aminocyclohexanecarboxylic acid (often abbreviated as AC6C or Ach), also known by the synonym homocycloleucine, is a white to off-white crystalline solid with the chemical formula C₇H₁₃NO₂.[1][2][3] Unlike its linear amino acid counterparts, the cyclohexane (B81311) ring imparts significant conformational rigidity. This structural constraint is a highly desirable feature in drug design, as it can lead to enhanced binding affinity, improved selectivity for biological targets, and increased metabolic stability.[4]
Functionally, it is an alpha-amino acid where the alpha-carbon is part of the cyclohexyl ring.[3] This unique structure has made it a valuable building block in peptide synthesis, allowing for the creation of peptidomimetics with constrained conformations to probe protein-protein interactions or to develop more stable therapeutic peptides.[2][5] Furthermore, its derivatives have been investigated for a range of potential therapeutic applications, including as anticonvulsant and anti-inflammatory agents.[2]
A Historical Perspective: From Synthesis to Neurological Insight
The journey of 1-aminocyclohexanecarboxylic acid began in the mid-20th century as part of broader investigations into cycloaliphatic amino acids.[1] Its history is not marked by a singular breakthrough but rather by a gradual uncovering of its utility through advancements in organic synthesis and pharmacology.
Key Synthesis Methodologies and Experimental Protocols
The synthesis of 1-aminocyclohexanecarboxylic acid is not known to occur naturally; it is exclusively a product of chemical synthesis.[1] Several methods have been established, with the Bucherer-Bergs reaction being one of the most classic and fundamental approaches.
Bucherer-Bergs Reaction
This multicomponent reaction synthesizes hydantoins from a ketone (in this case, cyclohexanone), which are then hydrolyzed to the corresponding amino acid. It was developed independently by Hans Theodor Bucherer and Walter Bergs.[6][7]
Experimental Protocol:
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Step 1: Hydantoin (B18101) Formation:
-
To a stirred solution of ammonium (B1175870) carbonate (e.g., 2 molar equivalents) and potassium cyanide (e.g., 2 molar equivalents) in a mixture of water and ethanol, add cyclohexanone (B45756) (1 molar equivalent).[7]
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Heat the mixture under reflux (typically 80-100°C) in a sealed pressure vessel for several hours (e.g., 6-12 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[7]
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the 1,3-diazaspiro[4.5]decane-2,4-dione (the hydantoin derivative).[7]
-
Filter the precipitate, wash with cold water, and dry. The product can be purified by recrystallization from ethanol/water.[7]
-
-
Step 2: Hydrolysis to Amino Acid:
-
Suspend the synthesized hydantoin in an aqueous solution of a strong base (e.g., 25% NaOH) or a strong acid (e.g., 6M HCl).
-
Heat the mixture under reflux for an extended period (e.g., 12-24 hours).
-
Cool the solution and neutralize with acid (if using a basic hydrolysis) or base (if using an acidic hydrolysis) to the isoelectric point of the amino acid to precipitate the final product, 1-aminocyclohexanecarboxylic acid.
-
Filter the solid, wash with cold water and a small amount of ethanol, and dry under vacuum.
-
Other Synthetic Routes
-
Strecker Synthesis: A related method where cyclohexanone reacts with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the amino acid.
-
Ammonolysis of 1-chlorocyclohexanecarboxylic acid: This method involves the substitution of a chlorine atom at the alpha position with an amino group using ammonia.[1]
-
Catalytic Hydrogenation: Derivatives such as trans-4-aminocyclohexanecarboxylic acid can be synthesized via the catalytic hydrogenation of p-aminobenzoic acid, followed by separation of the cis and trans isomers.[8]
Physicochemical and Pharmacological Data
The physical and chemical properties of 1-aminocyclohexanecarboxylic acid are well-documented, providing a foundation for its use in various applications.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO₂ | [3] |
| Molecular Weight | 143.18 g/mol | [3] |
| Appearance | White to off-white crystalline powder/solid | [1][9] |
| Melting Point | >300 °C (decomposes) | [] |
| Boiling Point | 272.3 °C at 760 mmHg (Predicted) | [] |
| CAS Number | 2756-85-6 | [3] |
| Solubility | Moderately soluble in polar solvents (water, ethanol) | [1] |
| pKa | (Data not consistently available in search results) |
Table 2: Pharmacological Profile
| Target/Activity | Description | Quantitative Data | Reference |
| NMDA Receptor | Some derivatives show activity at the glycine (B1666218) co-agonist site. Acts as a modulator. | Specific Ki or IC₅₀ values for the parent compound are not readily available, but related compounds like 1-Aminocyclopropanecarboxylic acid (ACPC) show EC₅₀ values in the micromolar and nanomolar range depending on glutamate (B1630785) concentration.[11][12] | [13][11] |
| Glycine Receptor | Can act as an antagonist at the NMDA receptor-coupled glycine site. | Specific binding affinity data for the parent compound is limited in the provided results. Related compounds like 1-Aminocyclobutanecarboxylic acid (ACBC) are noted as specific antagonists.[14] | [14] |
| Blood-Brain Barrier | Used as a non-metabolizable amino acid to study transport mechanisms. | (Transport kinetics data not specified) | [2] |
Mechanism of Action: Modulating the NMDA Receptor
The primary neurological interest in 1-aminocyclohexanecarboxylic acid and its analogs lies in their interaction with the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[15] For activation, it uniquely requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its Glycine Binding Site on the GluN1 (formerly NR1) subunit.[15][16]
Molecules like 1-aminocyclohexanecarboxylic acid and its smaller cyclic analogs (e.g., ACPC, ACBC) can act as partial agonists or antagonists at this glycine site.[11][14][17] This allows them to modulate NMDA receptor activity rather than blocking it outright, a property that is highly sought after for developing therapeutics with a better safety profile than full NMDA receptor antagonists.[15]
Applications in Research and Drug Development
The unique properties of 1-aminocyclohexanecarboxylic acid have cemented its role in several key research areas:
-
Peptide Synthesis: It is widely used as a building block to introduce conformational constraints into peptides.[2][5] Fmoc-protected versions (Fmoc-1-aminocyclohexane carboxylic acid) are commercially available for use in solid-phase peptide synthesis.[5] This can enhance the stability and bioavailability of peptide-based drugs.[5]
-
Drug Discovery Intermediate: Its rigid scaffold serves as a starting point for the synthesis of novel small molecules.[2] Derivatives have been explored for various central nervous system disorders where NMDA receptor modulation is a therapeutic goal.[15]
-
Neuropharmacological Probe: As a conformationally restricted amino acid, it helps scientists study the structural requirements of receptor binding sites and transport systems across biological membranes like the blood-brain barrier.[2]
Conclusion
From its origins in the mid-20th century as a synthetic curiosity, 1-aminocyclohexanecarboxylic acid has evolved into a valuable and versatile tool for chemical and biological sciences. Its rigid cyclic structure provides a unique advantage in the design of conformationally constrained peptides and novel therapeutics. The historical development of its synthesis, particularly through robust methods like the Bucherer-Bergs reaction, has made it widely accessible. Its most significant impact lies in neuroscience, where it and its analogs have provided critical insights into the function and modulation of the NMDA receptor. As the demand for more selective and safer neurotherapeutics grows, the legacy and future potential of 1-aminocyclohexanecarboxylic acid as a foundational building block in drug discovery remain firmly secured.
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